3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[7-[(2-methoxyphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O6/c1-13-16-8-10-18(27-12-15-6-4-5-7-19(15)26-3)14(2)21(16)28-22(25)17(13)9-11-20(23)24/h4-8,10H,9,11-12H2,1-3H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBSNRMGHFYHBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3OC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Substitution with 2-Methoxybenzyl Group: The chromenone core is then subjected to an etherification reaction with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone core, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Products may include 2-methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: Products may include alcohol derivatives of the chromenone core.
Substitution: Products may include halogenated or nitrated derivatives of the compound.
Scientific Research Applications
COX-II Inhibition
One of the primary applications of this compound is as an inhibitor of cyclooxygenase II (COX-II), an enzyme involved in inflammation and pain pathways. Research has shown that derivatives of this compound exhibit significant anti-inflammatory activity, comparable to established COX-II inhibitors like Celecoxib.
Key Findings:
- Anti-inflammatory Activity : Studies indicate that compounds similar to 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid demonstrate ED50 values ranging from 35.7 to 75.2 μmol/kg against COX-II, suggesting potent anti-inflammatory effects .
- Mechanism of Action : The inhibition mechanism involves binding to the active site of the COX-II enzyme, blocking the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .
Antioxidant Properties
In addition to its anti-inflammatory effects, this compound exhibits antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases.
Study on Anti-inflammatory Effects
A recent study published in ACS Omega evaluated several synthetic derivatives of chromenone compounds for their anti-inflammatory activity. Among these, the compound under discussion showed promising results in reducing inflammation markers in vitro and in vivo models .
Clinical Relevance
The relevance of this compound extends into clinical settings where it could be developed into a therapeutic agent for conditions characterized by chronic inflammation, such as arthritis or cardiovascular diseases.
Mechanism of Action
The mechanism of action of 3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes involved in oxidative stress pathways or receptors that mediate inflammatory responses. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Coumarin Derivatives
Key Observations:
- Polarity Trends: The target compound’s 2-methoxybenzyloxy group confers moderate polarity, intermediate between 7 (non-polar benzyloxy) and 8 (polar pyridinylmethoxy), as inferred from Rf values.
- Thermal Stability : Higher melting points (e.g., 277°C for 8 ) correlate with rigid aromatic substituents.
Physicochemical and Analytical Data
Solubility and Chromatography:
- Rf Values : Lower Rf (e.g., 0.19 for 8 ) indicates higher polarity due to heteroaromatic substituents. The target compound’s Rf is likely closer to 7 (0.23) .
- Melting Points : Methyl and small aryl groups (e.g., 6 , 7 ) yield lower melting points than bulky substituents (e.g., 8 , 15 ).
Spectroscopic Confirmation:
Comparison with Non-Helicase-Targeting Analogs
- : 3-[7-[(4-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid (CAS 858751-27-6) has a bromine atom, increasing molecular weight (430.04 g/mol) and lipophilicity, which may enhance membrane permeability .
Biological Activity
3-{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the chromene class, characterized by its unique structural features that include a methoxybenzyl ether and a propanoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Molecular Weight: 368.37 g/mol
- Functional Groups: Methoxy group, chromene core, propanoic acid side chain
Antioxidant Activity
Studies have indicated that compounds with similar chromene structures exhibit significant antioxidant properties. The antioxidant activity is primarily attributed to the ability to scavenge free radicals and inhibit oxidative stress pathways. For instance, chromene derivatives have been shown to reduce lipid peroxidation and enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase .
Anti-inflammatory Effects
Research suggests that this compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies demonstrated that chromene derivatives can significantly reduce the production of nitric oxide (NO) and prostaglandins in activated macrophages, indicating their potential as anti-inflammatory agents .
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Preliminary findings suggest that it induces apoptosis in cancer cells via the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases. Additionally, it may inhibit tumor cell proliferation by interfering with cell cycle progression .
Case Studies
-
In Vitro Studies on Cancer Cell Lines:
- A study evaluated the effects of this compound on breast cancer cell lines (MCF-7). Results showed a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment.
- Mechanistic studies revealed that the compound induced apoptosis through upregulation of pro-apoptotic proteins (BAX) and downregulation of anti-apoptotic proteins (BCL-2).
-
Anti-inflammatory Activity Assessment:
- In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels, demonstrating its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Key Biological Activity |
|---|---|---|
| 3-Acetylchromone | C10H8O3 | Antioxidant |
| 4-Hydroxycoumarin | C9H6O3 | Anticoagulant |
| 7-Hydroxyflavone | C15H10O5 | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
